

Ciprofloxacin hydrochloride monohydrate USP monograph

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Compound Focus: Ciprofloxacin hydrochloride monohydrate

CAS No.: 86393-32-0

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Monograph Specifications and Key Properties

The table below summarizes the core specifications for Ciprofloxacin Hydrochloride as defined by the USP monograph and supporting scientific literature [1] [2]:

Property	USP Monograph Specification / Reported Value
Chemical Name	1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid, monohydrochloride, monohydrate [1] [2]
Molecular Formula	$C_{17}H_{18}FN_3O_3 \cdot HCl \cdot H_2O$ [1]
Molecular Weight	385.82 (Monohydrate) [1]
Assay (Anhydrous Basis)	98.0% - 102.0% of $C_{17}H_{18}FN_3O_3 \cdot HCl$ [1] [2]
Water Content	4.7% - 6.7% (Method I) [2]
pH (1 in 40 Solution)	3.0 - 4.5 [2]

Property	USP Monograph Specification / Reported Value
Residue on Ignition	≤ 0.1% [2]
Heavy Metals	≤ 0.002% [2]
Related Substances	Individual impurity: ≤ 0.2%; Total impurities: ≤ 0.5% [2]
Solubility	Freely soluble in water; pH-dependent solubility profile [3]

Comparative Analysis with Alternative Agents

For research and development purposes, understanding how ciprofloxacin compares to other antibiotics is crucial. The table below provides a high-level comparison based on drug databases and pharmacological data [4] [5] [6].

Feature	Ciprofloxacin	Nitrofurantoin	Fosfomycin (Contepo)
Drug Class	Fluoroquinolone [5]	Nitrofuran [4]	Epoxide [4]
Primary Indications	Broad spectrum (UTI, respiratory, abdominal, skin/bone) [5]	Urinary Tract Infections (UTI) only [4]	Urinary Tract Infection [4]
Mechanism of Action	Inhibits DNA gyrase & topoisomerase IV (bactericidal) [5]	Not fully elucidated; damages bacterial DNA (bactericidal) [4]	Inhibits cell wall synthesis (bactericidal) [4]
Half-Life	~4 hours [4] [6]	~1 hour [4]	5.7 hours (Contepo) [4]
Bioavailability	~70-80% (oral) [5] [6]	Information not specified in search results	Information not specified in search results

Feature	Ciprofloxacin	Nitrofurantoin	Fosfomycin (Contepo)
Key Consideration	Boxed Warning for tendinitis/tendon rupture; drug interactions [6]	Primarily for uncomplicated UTIs; low resistance risk [4]	Single-dose treatment for acute cystitis [4]

Experimental Protocols for Key Analyses

For scientists working with ciprofloxacin, here are detailed methodologies for critical assays cited in the literature and monographs.

1. HPLC Assay for Potency and Purity This method is used for determining the assay value and related substances as per the USP monograph [2].

- **Mobile Phase:** 0.025 M phosphoric acid, adjusted to pH 3.0 ± 0.1 with triethylamine, mixed with acetonitrile in a ratio of 87:13.
- **Standard Preparation:** Accurately weigh and dissolve USP Ciprofloxacin Hydrochloride RS in the mobile phase to obtain a concentration of about 0.5 mg/mL.
- **Chromatographic System:**
 - **Column:** 4.6-mm \times 25-cm column packed with L1 (likely C8 or C18).
 - **Detection:** UV detector at 278 nm.
 - **Flow Rate:** About 1.5 mL/min.
 - **Column Temperature:** 30 ± 1 °C.
- **System Suitability:** The chromatogram from a resolution solution must show resolution (R) of not less than 6 between the ciprofloxacin ethylenediamine analog peak and the ciprofloxacin peak. The tailing factor for the ciprofloxacin peak should be not more than 2.5.

2. In Silico Modeling of Drug-Drug Interactions This protocol uses software to simulate and understand the reduced absorption of ciprofloxacin when co-administered with metal cations [3].

- **Software:** GastroPlus (Simulations Plus Inc., USA) based on the Advanced Compartmental Absorption and Transit (ACAT) model.
- **Input Parameters:**
 - **Physicochemical:** Molecular weight (385.8 g/mol), logP (1.32), pKa (6.16 and 8.62), solubility profile, and permeability.
 - **Physiological:** Human Physiology Fasted mode is selected to simulate overnight fasted conditions.

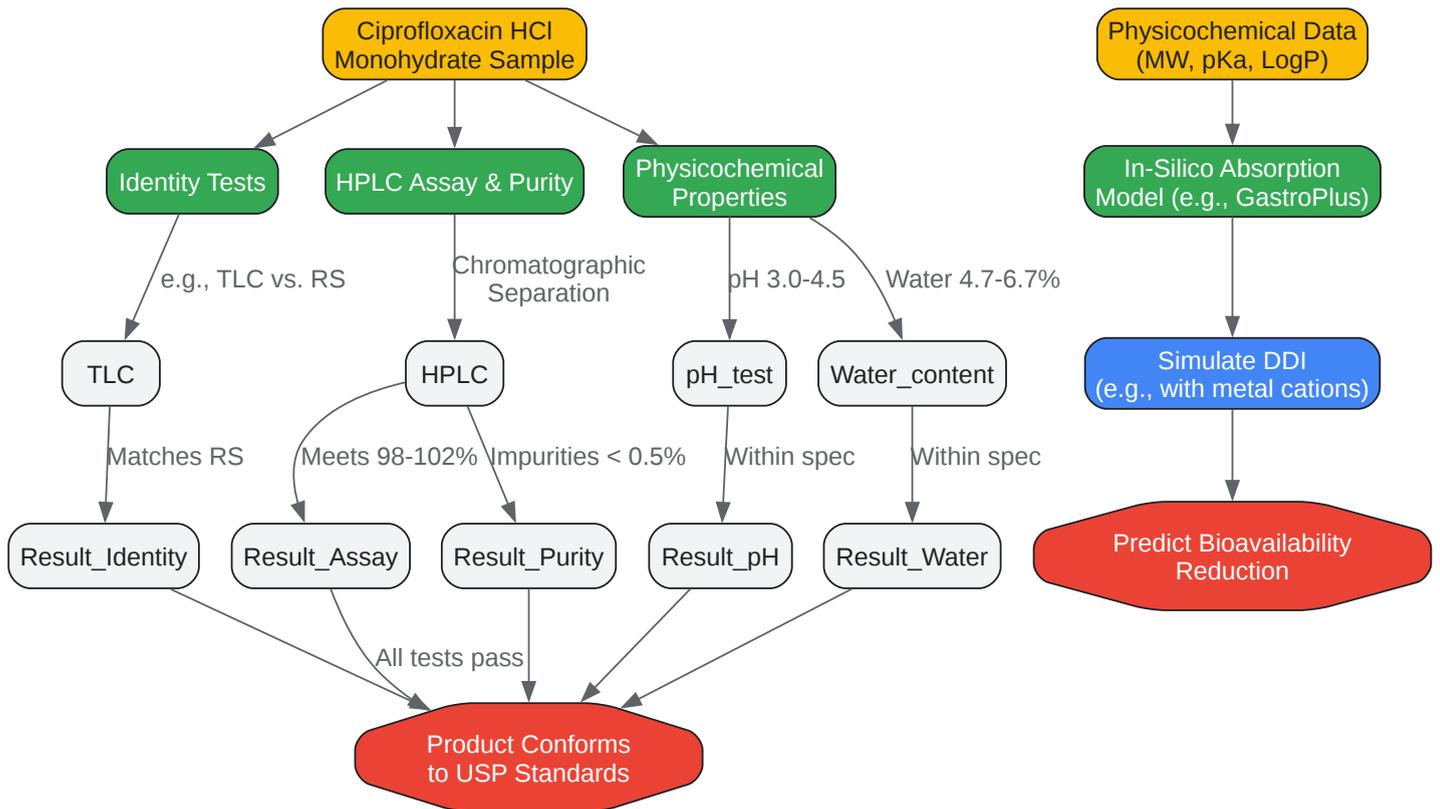
- **Pharmacokinetic:** Experimentally determined or literature-derived values for clearance, volume of distribution, and elimination half-life.
- **Simulation:** The model is optimized and run with and without the presence of metallic compounds (e.g., Al^{3+} , Ca^{2+} , Zn^{2+}) to simulate the interaction. The key outcome is the predicted reduction in the Area Under the Curve (AUC), which correlates with bioavailability.

3. Preparation of Ciprofloxacin-Loaded Solid Lipid Nanoparticles (SLN) This experimental method addresses the challenge of loading the hydrophilic hydrochloride salt into lipid-based carriers by converting it to the free base [7].

- **Method:** Quasi-emulsion solvent diffusion (QESD) or Solvent Injection (SI).
- **Key Step (In-situ Free Base Conversion):** A stoichiometric amount of triethylamine (TEA) is added to a suspension of Ciprofloxacin Hydrochloride in acetone. This converts the salt to the more lipophilic free base, enhancing encapsulation in the lipid matrix.
- **Formulation:** The lipid phase (e.g., glycerides) is melted and mixed with the drug-TEA solution. This mixture is then injected into an aqueous surfactant solution under stirring.
- **Characterization:** The resulting SLN are characterized for mean particle size (typically 250-350 nm), polydispersity index (PDI), zeta potential (can be modulated with cationic lipids), and encapsulation efficiency (often >85%).

Experimental Workflow and Relationship Logic

The following diagram illustrates the logical workflow and relationships between the different experimental protocols and monograph specifications discussed above, providing an overview of the quality control and research process.



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Research and Development Considerations

- **Bioavailability Challenges:** Ciprofloxacin is a BCS Class 4 drug (low solubility, low permeability), and its absorption is significantly impaired by co-administration with polyvalent metal cations (e.g., in antacids), primarily due to reduced solubility from complexation [3]. This is a critical factor for formulation scientists to overcome.
- **Nanotechnology Approaches:** To counter solubility issues and bacterial resistance, research into lipid-based nanocarriers like Solid Lipid Nanoparticles (SLNs) is active. A key strategy involves

converting the hydrochloride salt to its free base *in situ* for more efficient encapsulation into lipid matrices [7].

- **Advanced Modeling:** Physiologically based absorption models (e.g., using GastroPlus) are valuable *in silico* tools. They can simulate complex drug-drug and drug-food interactions, complementing *in vitro* studies and aiding in biopharmaceutical characterization during development [3].

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